3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid

Description

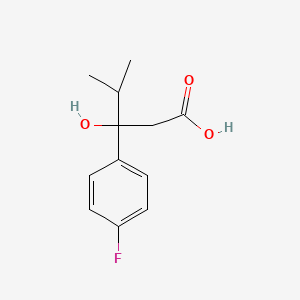

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid is a fluorinated β-hydroxy carboxylic acid characterized by a 4-fluorophenyl group at position 3, a hydroxyl group at the same carbon, and a methyl branch at position 4 of the pentanoic acid backbone (Figure 1). Its IUPAC name is derived from the parent pentanoic acid structure, with substituents prioritized according to standard nomenclature rules . The compound’s stereochemistry is critical: the hydroxyl group at C-3 and the fluorophenyl group adopt specific configurations, as confirmed by specific rotation comparisons ([α]D +39.8 in CHCl3), indicating an R configuration at C-3′ (the carbon bearing the fluorophenyl group) .

This compound is structurally related to bioactive molecules such as statins and fungal metabolites, where fluorinated aromatic groups enhance lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)12(16,7-11(14)15)9-3-5-10(13)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAUWKKLCQIFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylpentanoic acid.

Grignard Reaction: A Grignard reagent is prepared from 4-fluorobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 4-methylpentanoic acid to form the desired product.

Hydrolysis: The intermediate product is subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-(4-Fluorophenyl)-4-methyl-4-oxopentanoic acid.

Reduction: Formation of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorophenyl group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Compounds:

3-Hydroxy-4-methylpentanoic Acid Structure: Lacks the 4-fluorophenyl group at C-3. Stereochemistry: Exhibits enantiomeric diversity; for example, (R)-3-hydroxy-4-methylpentanoic acid has [α]D +78.1 (MeCN), while the (S)-enantiomer shows [α]D −25.3 (CHCl3) . Role: A precursor in microbial biosynthesis and chiral synthons in pharmaceuticals.

Atorvastatin (Lipitor®) Structure: Contains a 4-fluorophenyl group and a β,δ-dihydroxy heptanoic acid chain. Function: Inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . Comparison: Both compounds share a fluorinated aromatic moiety, but atorvastatin’s extended carbon chain and pyrrole ring enhance its enzyme-binding affinity.

Fungal Metabolites (e.g., Compound 2 from ) Structure: Features a 4-fluorophenyl group and hydroxylated azetidinone ring. Biotransformation: Produced via fungal oxidation, highlighting metabolic pathways that could apply to the target compound .

Table 1: Structural and Physical Properties Comparison

Pharmacological and Functional Insights

- Lipophilicity: The 4-fluorophenyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs, a trait critical in drug design .

- Antiparasitic Potential: Fluorophenyl-containing compounds (e.g., trypanosoma cruzi inhibitors) exhibit activity against parasitic enzymes, implying possible applications for the target compound .

Biological Activity

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid, often referred to as a derivative of phenylbutanoic acids, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a hydroxyl moiety, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 224.24 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways, particularly those involved in inflammation and metabolic processes.

- Receptor Interaction : The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, allowing better penetration through cellular membranes and improved binding to hydrophobic pockets in proteins.

- Enzyme Modulation : It is hypothesized that this compound could inhibit enzymes involved in lipid metabolism, potentially influencing pathways related to obesity and diabetes.

In Vitro Studies

Recent research has focused on the compound's efficacy against various biological targets:

- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

- Anti-inflammatory Effects : Studies utilizing cell lines have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated by lipopolysaccharides (LPS).

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound:

- Metabolic Effects : In a rodent model of obesity, administration of the compound resulted in a significant reduction in body weight and improvement in insulin sensitivity compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Data Table: Summary of Biological Activities

Case Studies

A notable case study explored the effects of this compound on metabolic syndrome parameters in obese mice. The study reported that treatment with the compound led to:

- A decrease in visceral fat accumulation.

- Enhanced glucose tolerance.

- Altered lipid profiles with reduced triglycerides and LDL cholesterol levels.

These findings suggest potential applications for this compound in managing metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.